7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is a heterocyclic compound with potential applications in medicinal chemistry and drug development. This compound features a unique bicyclic structure that combines elements of pyrrole and pyrimidine, which are significant in various biological activities. The presence of the bromine atom enhances its reactivity and may influence its pharmacological properties.
This compound is classified under heterocycles, specifically within the category of pyrrolopyrimidines. It can be sourced through synthetic methodologies in laboratory settings, often involving the modification of simpler pyrrole or pyrimidine derivatives. Its classification is essential for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often used to monitor progress and confirm product identity.
The molecular structure of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one consists of a fused bicyclic system featuring:
The molecular formula is , with a molar mass of approximately 232.07 g/mol. The compound's structural representation can be depicted through various chemical drawing software, illustrating bond connectivity and stereochemistry.
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one participates in diverse chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Monitoring techniques include high-performance liquid chromatography and mass spectrometry for product identification.
The mechanism of action for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one involves its interaction with biological targets such as enzymes or receptors:
Quantitative structure-activity relationship studies can provide insights into how structural modifications influence biological activity.
Relevant data regarding these properties can be obtained through experimental studies and literature reviews.
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one has potential applications in:
The construction of the tricyclic pyrrolo[3,2-d]pyrimidin-4-one core relies on cyclocondensation reactions between halogenated carbonyl precursors and heterocyclic diamines. A validated approach involves reacting α-halomethyl ketones with 2,4-diamino-6-hydroxypyrimidine under mild basic conditions. For example, cyclocondensation of chloroacetaldehyde with 2,4-diamino-6-hydroxypyrimidine in a DMF:H₂O (5:1) mixture containing sodium acetate at 25°C yields 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one after 48 hours [6]. Alternative solvent systems like acetonitrile/water with sodium acetate catalysts facilitate similar cyclizations for structurally analogous scaffolds, achieving ~40% yields for 5-isopropyl derivatives [3]. Optimization studies indicate that polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while controlled pH prevents decomposition of the acid-sensitive pyrrole intermediate.
Table 1: Cyclocondensation Routes to Pyrrolopyrimidinone Cores
Diamine Component | Carbonyl Component | Solvent System | Catalyst | Yield (%) |
---|---|---|---|---|
2,4-Diamino-6-hydroxypyrimidine | Chloroacetaldehyde | DMF:H₂O (5:1) | NaOAc | 50-60 [6] |
2,4-Diamino-6-hydroxypyrimidine | 3-Bromo-4-methylpentanal | CH₃CN:H₂O (1:1) | NaOAc | 40 [3] |
Ethylamidinoacetate | α-Bromomethylbenzylketone | Formamide | None | 55-65 |
Direct bromination at the C7 position of the pyrrolopyrimidine scaffold demands precise regiocontrol. The most efficient strategy employs in-situ bromination during core synthesis using pre-brominated precursors (e.g., 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, CAS# 93587-23-6) [2] [8]. Alternatively, electrophilic bromination of the pre-formed core utilizes phosphorus oxybromide (POBr₃) or bromine in chlorinated solvents, though this risks polybromination. Post-synthetic modification via Pd-catalyzed coupling (e.g., Miyaura borylation followed by bromination) offers superior selectivity but incurs higher costs. Safety considerations are critical due to the corrosivity of brominating agents, necessitating controlled temperatures (0–25°C) and corrosion-resistant equipment [4] [8].
Table 2: Bromination Methods for Pyrrolopyrimidinones
Method | Reagent | Temperature | Selectivity | Yield (%) |
---|---|---|---|---|
In-situ incorporation | α-Bromoketones | 25-80°C | High (C7) | 60-75 [2] |
Electrophilic substitution | POBr₃ or NBS | 0-25°C | Moderate | 40-55 [4] |
Metal-catalyzed | Br₂/Pd(PPh₃)₄ | 80-100°C | High | 70-85 [8] |
The 4-position of the pyrrolopyrimidinone ring serves as a key site for introducing anilino groups to modulate receptor tyrosine kinase (RTK) inhibition. Nucleophilic aromatic substitution (SNAr) is achieved by chlorinating the 4-carbonyl group using POCl₃, followed by displacement with substituted anilines. Electron-deficient anilines (e.g., 2-chloro-4-bromoaniline or 3-trifluoromethylaniline) react efficiently in polar solvents like n-butanol at 80–120°C [6]. Structure-activity studies reveal that ortho-substituted anilines (e.g., 2-Cl, 2-F) enhance VEGFR-2 binding affinity by inducing torsional constraints that optimize hydrophobic pocket interactions. Conversely, meta-substitutions (3-F, 3-CF₃) balance potency against multiple RTKs like EGFR and PDGFRβ .
Spatial orientation of substituents critically determines bioactivity. For instance:
Glycol ether-functionalized derivatives (e.g., 6-[4-(2-ethoxyethoxy)benzoyl] analogues) demonstrate nanomolar potency against HeLa cells (GI₅₀: 0.022–0.035 μM) while resolving the parent scaffold’s hydrophobicity [7].
Table 3: Bioactivity Impact of Regioselective Modifications
Modification Site | Functional Group | Biological Target | Potency Enhancement |
---|---|---|---|
C2 | Pent-4-yn-1-yl | β-Tubulin colchicine site | 100-fold vs. natural rigidins [7] |
C6 | 4-(2-Ethoxyethoxy)benzoyl | Tubulin assembly | GI₅₀ = 22 nM (HeLa) [7] |
C4-Anilino | 2-Fluoro-4-chloro | VEGFR-2 | 8–100× semaxanib |
C4-Anilino | 3-Trifluoromethyl | EGFR/VEGFR-2 dual | IC₅₀ < 50 nM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0